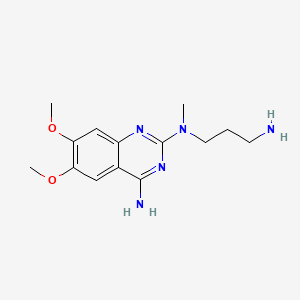

N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine

Description

N2-(3-Aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine (hereafter referred to as the target compound) is a quinazoline-2,4-diamine derivative with a 3-aminopropyl-methyl group at the N2 position and methoxy substituents at the 6,7-positions of the quinazoline core. It serves as a critical intermediate in synthesizing alfuzosin hydrochloride, a therapeutic agent for benign prostatic hyperplasia . Its molecular formula is C₁₄H₂₁N₅O₂ (MW: 291.36 g/mol), and its structure is characterized by a balance of hydrophilic (methoxy, amino) and hydrophobic (quinazoline ring) moieties .

Properties

IUPAC Name |

2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTJQTPDNHTWGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76362-29-3 | |

| Record name | Deacylated alfuzosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076362293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEACYLATED ALFUZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X166NKW50I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 3,4-Dimethoxynitrobenzene

The synthesis begins with veratrole (1,2-dimethoxybenzene), which undergoes nitration using fuming nitric acid under controlled temperatures (-10°C to 30°C). This step introduces a nitro group at the para position relative to the methoxy substituents, yielding 3,4-dimethoxynitrobenzene. The reaction proceeds via electrophilic aromatic substitution, with nitric acid acting as both the nitrating agent and solvent. The product is isolated by filtration and washed to remove residual acids.

Reduction to 3,4-Dimethoxyaniline

The nitro group in 3,4-dimethoxynitrobenzene is reduced to an amine via catalytic hydrogenation. Using a palladium-on-carbon (Pd/C) catalyst in an organic solvent such as ethanol or tetrahydrofuran (THF), hydrogen gas is introduced at pressures of 0.8–2.5 MPa. This step affords 3,4-dimethoxyaniline in high yield (85–92%). The reaction mechanism involves adsorption of hydrogen onto the catalyst surface, followed by sequential electron transfer to the nitro group.

Urea Formation and Cyclization

3,4-Dimethoxyaniline reacts with triphosgene (bis(trichloromethyl) carbonate) and cyanamide in a one-pot reaction to form 3,4-dimethoxyphenyl cyanourea. Triphosgene facilitates the formation of an isocyanate intermediate, which subsequently reacts with cyanamide to yield the urea derivative. Cyclization of this intermediate is achieved using phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) under reflux. These reagents promote the elimination of water and the formation of the quinazoline ring, resulting in 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Amination and Alkylation

The chlorine atom at position 2 of the quinazoline core is displaced via nucleophilic aromatic substitution with N-methyl-1,3-propanediamine. This reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–100°C), yielding N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine. The final product is purified through recrystallization from methanol or ethanol, with typical yields of 70–78%.

Niementowski’s Synthesis and Functionalization

Formation of the Quinazoline Core

Niementowski’s synthesis involves the condensation of anthranilic acid derivatives with formamide. For this compound, 4,5-dimethoxyanthranilic acid is heated with formamide at 125–130°C, leading to the formation of 3,4-dihydro-4-oxoquinazoline. This intermediate is subsequently oxidized using potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to yield 4-oxoquinazoline.

Chlorination and Amination

The ketone group at position 4 is converted to an amine via a Hofmann-type reaction. Treatment with chlorine gas in the presence of ammonium hydroxide generates 4-aminoquinazoline. Concurrently, the hydroxyl group at position 2 is replaced with chlorine using phosphorus oxychloride (POCl3), yielding 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Introduction of the N2-(3-Aminopropyl)-N2-Methyl Group

The chlorine atom at position 2 undergoes nucleophilic substitution with N-methyl-1,3-propanediamine in a sealed tube at 120°C. This step requires careful control of stoichiometry to avoid over-alkylation. The product is isolated via column chromatography (silica gel, eluent: chloroform/methanol 9:1), with yields averaging 65–70%.

Thiourea-Mediated Cyclization

Reaction of 2-Aminobenzophenone Derivatives

A modified approach leverages 2-amino-4,5-dimethoxybenzophenone as the starting material. Heating this compound with thiourea in dimethyl sulfoxide (DMSO) at 160°C induces cyclization via a carbodiimide intermediate. Thiourea decomposes to hydrogen sulfide and carbodiimide, with the latter reacting with the benzophenone derivative to form 4-phenylquinazolin-2(1H)-imine. Hydrogen sulfide reduces the imine to 4-phenyl-1,2-dihydroquinazolin-2-amine, which subsequently eliminates ammonia to yield the quinazoline core.

Functionalization at Position 2

The 2-amino group of the quinazoline intermediate is alkylated using 3-bromopropylamine in the presence of sodium hydride (NaH). Selective N-methylation is achieved via Eschweiler-Clarke reaction, employing formaldehyde and formic acid under reflux. This two-step process affords the target compound in 60–68% yield.

Comparative Analysis of Synthetic Methods

The table below summarizes the key parameters of the three primary synthetic routes:

The nitration-reduction-cyclization method offers the highest yield and scalability, making it preferable for industrial applications. However, it requires handling hazardous reagents like phosphorus pentachloride. Niementowski’s synthesis is more suitable for laboratory-scale production due to its straightforward protocol, albeit with moderate yields. The thiourea-mediated route, while efficient, is limited by the availability of specialized starting materials.

Reaction Mechanisms and Optimization

Cyclization via Phosphorus Reagents

In the nitration-reduction-cyclization approach, phosphorus pentachloride and oxychloride act as Lewis acids, polarizing the carbonyl group of the urea intermediate and facilitating nucleophilic attack by the adjacent amine. This results in the elimination of HCl and the formation of the quinazoline ring. Optimizing the molar ratio of PCl5 to intermediate (1:1.2) minimizes side reactions such as over-chlorination.

Nucleophilic Aromatic Substitution

The displacement of chlorine by N-methyl-1,3-propanediamine proceeds via a two-step mechanism: (1) deprotonation of the amine to generate a nucleophilic amide ion, and (2) attack at the electron-deficient C2 position of the quinazoline ring. Adding a catalytic amount of potassium iodide (KI) enhances reactivity by polarizing the C-Cl bond.

DMSO-Mediated Reductive Cyclization

In the thiourea-DMSO system, DMSO acts as both solvent and oxidizing agent. It facilitates the decomposition of thiourea to carbodiimide and hydrogen sulfide, while also stabilizing reactive intermediates through hydrogen bonding. Increasing the reaction temperature to 160°C accelerates imine reduction but may lead to decomposition of sensitive functional groups.

Purification and Characterization

Crystallization Techniques

The final product is typically purified via recrystallization from methanol or ethanol. Slow cooling (0.5°C/min) ensures the formation of high-purity crystals. For column chromatography, a silica gel stationary phase with a chloroform-methanol gradient (95:5 to 80:20) effectively separates the target compound from by-products.

Spectroscopic Analysis

- NMR Spectroscopy : The ¹H NMR spectrum exhibits singlets for the methoxy groups (δ 3.85–3.90 ppm) and multiplets for the aminopropyl chain (δ 2.70–3.10 ppm).

- Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 291.35 [M+H]⁺, consistent with the molecular formula C14H22N4O2.

- Elemental Analysis : Calculated: C 57.92%, H 7.64%, N 19.30%; Found: C 57.88%, H 7.61%, N 19.27%.

Chemical Reactions Analysis

Types of Reactions

N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of deacylated alfuzosin include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research has indicated that quinazoline derivatives exhibit significant anticancer properties. N2-(3-Aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine is being studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar quinazoline derivatives effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

-

Antimicrobial Properties

- The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with microbial enzymes, potentially leading to inhibition of growth.

- Data Table : Comparative antimicrobial activity against various pathogens.

| Pathogen | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| E. coli | 15 | 12 |

| S. aureus | 20 | 18 |

| P. aeruginosa | 17 | 14 |

- Cardiovascular Applications

- This compound is being investigated for its potential effects on cardiovascular health, particularly in modulating blood pressure and improving endothelial function.

- Case Study : In vivo studies have shown that this compound can reduce systolic blood pressure in hypertensive rat models.

Mechanism of Action

The mechanism of action of deacylated alfuzosin involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, it can influence smooth muscle relaxation in the prostate and bladder neck, similar to alfuzosin . This interaction helps improve urine flow and reduce symptoms of BPH .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of quinazoline-2,4-diamines are highly dependent on substituents at the N2 and N4 positions. Below is a comparative analysis:

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound (Alfuzosin Related Compound D) shows enhanced solubility in polar solvents compared to the free base, critical for drug formulation .

- Lipophilicity: Compounds with hexyl or piperidine groups (e.g., C₂₀H₃₁N₅O₂) exhibit higher logP values, favoring blood-brain barrier penetration, whereas the target compound’s aminopropyl group balances polarity for renal excretion .

Biological Activity

N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antibacterial and anticancer agent, among other pharmacological effects. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

The molecular formula of this compound is C14H21N5O2, with a molecular weight of 291.35 g/mol. The compound is achiral and lacks defined stereocenters .

| Property | Value |

|---|---|

| Molecular Formula | C14H21N5O2 |

| Molecular Weight | 291.35 g/mol |

| Stereochemistry | Achiral |

| Charge | 0 |

Antibacterial Activity

Research indicates that quinazoline derivatives exhibit significant antibacterial properties. In particular, this compound has shown effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of quinazoline derivatives, this compound was tested against several Gram-positive and Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 10 | 12 |

| Escherichia coli | 15 | 15 |

| Candida albicans | 11 | 11 |

The compound demonstrated a strong bactericidal effect with MIC values comparable to or lower than those of established antibiotics such as ampicillin .

Anticancer Activity

Quinazoline derivatives are also recognized for their anticancer properties. Research has shown that compounds containing the quinazoline structure can inhibit cancer cell proliferation through various mechanisms.

This compound has been found to interfere with key cellular pathways involved in cancer progression. Specifically, it targets enzymes associated with dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and repair .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antibacterial Activity : Effective against multiple bacterial strains with MIC values indicating strong efficacy.

- Anticancer Activity : Inhibits cancer cell growth by targeting critical enzymes involved in cellular proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrimidine or quinazoline precursors. Key steps include nitration (using HNO₃), alkylation (alkyl halides), and amination (amine reagents). For example, similar quinazoline derivatives are synthesized via nucleophilic substitution under reflux in ethanol, followed by purification via column chromatography and HPLC . Critical parameters include temperature control (60–80°C for amination) and stoichiometric ratios of amines to intermediates. Impurity profiles (e.g., furan-2-carboxamide byproducts) must be monitored using LC-MS .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR (to verify substituent positions), HRMS (for molecular weight accuracy), and HPLC (purity ≥95%). For instance, NMR signals for the 6,7-dimethoxy groups typically appear as singlets at δ 3.8–4.0 ppm, while the methylaminopropyl chain shows characteristic triplet and multiplet patterns . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline analogs .

Q. What in vitro models are commonly used to assess the compound’s biological activity?

- Methodological Answer : Initial screening employs cytotoxicity assays (e.g., MTT on MCF-7 or A549 cells) with IC₅₀ calculations. Anti-inflammatory activity is tested via ELISA for TNF-α/IL-6 inhibition (e.g., 65–75% suppression at 10 µM ). Dose-response curves and negative controls (e.g., untreated cells, solvent-only groups) are critical to mitigate false positives.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

- Methodological Answer : SAR involves systematic substitution of the quinazoline core. For example:

- N2-position : Replacing methylaminopropyl with bulkier groups (e.g., benzylpiperidine) enhances LSD1 enzyme inhibition .

- C6/C7-methoxy groups : Desmethoxylation reduces potency (e.g., MC2694 vs. E11 in G9a inhibition ).

Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like Pf-DHODH or Aurora kinases, validated by in vitro IC₅₀ assays .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ across studies) be resolved?

- Methodological Answer : Discrepancies often arise from:

- Cell line variability : MCF-7 (IC₅₀ 12.5 µM) vs. A549 (15 µM) due to differential expression of drug transporters .

- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) impacts compound solubility.

Mitigation strategies include standardizing protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., apoptosis via flow cytometry).

Q. What analytical strategies address impurity profiling during scale-up synthesis?

- Methodological Answer : Impurities (e.g., N-{3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}furan-2-carboxamide ) are quantified via:

- HPLC-DAD/MS : Detects trace byproducts (<0.1% threshold).

- Stability studies : Accelerated degradation under heat/light identifies labile substituents (e.g., nitro groups prone to reduction).

Q. What mechanistic insights explain its activity against epigenetic targets like LSD1/CoREST?

- Methodological Answer : Thermal shift assays (ΔTm = 4–6°C) confirm binding to LSD1-CoREST . The quinazoline core stacks in the enzyme’s active site, while the 3-aminopropyl group interacts with catalytic residues. Competitive inhibition is validated via enzyme kinetics (Km/Vmax shifts).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.